Home > Products > Building Blocks P19854 > 1-Ethylquinazoline-2,4(1H,3H)-dione
1-Ethylquinazoline-2,4(1H,3H)-dione - 2217-25-6

1-Ethylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-1635654
CAS Number: 2217-25-6
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-Ethylquinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have broad-spectrum pharmacological activities and are considered attractive targets by medicinal chemists .


Synthesis Analysis

Quinazolines can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Transition-metal-catalyzed reactions have also emerged as reliable and indispensable tools for the synthesis of quinazolines .


Molecular Structure Analysis

The molecular structure of “1-Ethylquinazoline-2,4(1H,3H)-dione” would be similar to other quinazoline derivatives. Quinazolines are nitrogen-based bicyclic heteroarenes .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For instance, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core, similar to the target compound. It possesses chlorine and methyl substituents on the pyrimidine ring, and an isobutyl group at the N1 position. []
  • Relevance: The core structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione containing the pyrimidine-2,4(1H,3H)-dione moiety is structurally similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, with the key difference being the presence of a benzene ring fused to the pyrimidine ring in the target compound. Both compounds share a common heterocyclic scaffold and differ in their substituents. []

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This novel uracil derivative also shares the pyrimidine-2,4(1H,3H)-dione core structure. It is distinguished by a cyclohexyl substituent at the N3 position, a phenyl group at C6, and a p-tolyl group at N1. []
  • Relevance: Similar to the target compound 1-Ethylquinazoline-2,4(1H,3H)-dione, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione also contains the pyrimidine-2,4(1H,3H)-dione core. The structural difference lies in the fused benzene ring present in 1-Ethylquinazoline-2,4(1H,3H)-dione, which is absent in this related compound. They represent variations within the broader class of pyrimidine-2,4(1H,3H)-dione derivatives. []

5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This series of compounds features the pyrimidine-2,4(1H,3H)-dione core with a hydroxyl group at the C6 position. A key structural element is the presence of a (2-aminothiazol-5-yl)(phenyl)methyl group attached to the C5 position of the pyrimidine ring. These compounds were studied for their antioxidant activity and anti-proliferative effects against the HepG2 cell line. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound represents a derivative of azidothymidine (AZT) combined with a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole linker. The structure also incorporates a pyrimidine-2,4(1H,3H)-dione ring. This complex molecule was investigated for its potential as an HIV reverse transcriptase inhibitor. []
  • Relevance: While structurally more complex than 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the pyrimidine-2,4(1H,3H)-dione moiety. This highlights the presence of this specific heterocycle in compounds investigated for diverse biological activities, including antiviral therapy, further emphasizing the significance of the pyrimidine-2,4(1H,3H)-dione core in medicinal chemistry. []

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-dione

  • Compound Description: This class of compounds features guanidine moieties substituted on the quinazoline-2,4(1H,3H)-dione core. These derivatives have shown promising NHE-1 inhibitory, anti-inflammatory, antiplatelet, intraocular pressure-lowering, and antiglycating activities. []
  • Relevance: These derivatives are directly related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the core quinazoline-2,4(1H,3H)-dione structure. The presence of guanidine substituents distinguishes these derivatives, highlighting how modifications to the core structure can significantly impact biological activity. This class of compounds emphasizes the potential of exploring various substitutions on the quinazoline-2,4(1H,3H)-dione scaffold for developing new therapeutics. []
  • Compound Description: This series of compounds focuses on quinazoline-2,4(1H,3H)-dione derivatives incorporating an N-substituted piperizinone moiety. These compounds exhibit potent PARP-1/2 inhibitory activity and show promise as anticancer agents, particularly against breast and prostate cancer. []
  • Relevance: These derivatives share the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, differing in the substitution pattern on the heterocyclic core. The presence of the piperizinone moiety is a key structural feature contributing to their potent PARP-1/2 inhibitory activity. These findings emphasize the importance of exploring various substituents on the quinazoline-2,4(1H,3H)-dione scaffold to develop compounds with potent biological activities. []

1-Benzylquinazoline-2,4(1H,3H)-dione derivatives bearing different moieties

  • Compound Description: This series of compounds focuses on 1-benzylquinazoline-2,4(1H,3H)-dione as the central structure, exploring the effects of various substituents attached to this core. These derivatives were designed and synthesized to evaluate their anticancer activity against HepG2, HCT-116, and MCF-7 cells. Studies revealed that compounds with specific substitutions on the benzyl group exhibited potent antiproliferative activities comparable to sorafenib. []
  • Relevance: The core structure of 1-benzylquinazoline-2,4(1H,3H)-dione is closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, with the only difference being the substituent at the N1 position of the quinazoline ring. This close structural similarity suggests that modifications at the N1 position, such as replacing the benzyl group with other substituents, could significantly impact the biological activity of these compounds. []

6-Methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative features a methyl group at the C6 position and a thietan-3-yl substituent at the N3 position. Studies investigated its effects on free radical oxidation processes in whole blood and bone marrow, suggesting potential protective effects in extreme conditions. []
  • Compound Description: This series investigates the impact of incorporating a 3-substituted piperizine ring into quinazoline-2,4(1H,3H)-dione derivatives. These compounds exhibit potent PARP-1/2 inhibitory activity, with certain derivatives showing high selectivity for PARP-1 over PARP-2. These compounds demonstrated antitumor activity in preclinical models of breast cancer and glioblastoma. []
  • Relevance: This class of compounds is structurally related to 1-Ethylquinazoline-2,4(1H,3H)-dione through the presence of the quinazoline-2,4(1H,3H)-dione moiety. They demonstrate that incorporating different substituents, such as 3-substituted piperizines, can lead to potent and selective PARP-1/2 inhibitors. This highlights the versatility of the quinazoline-2,4(1H,3H)-dione scaffold for medicinal chemistry. []

6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine-2,4(1H,3H)-dione derivative is characterized by a (2-methylphenyl)sulfanyl substituent at the C6 position and a propyl group at the C5 position. It was studied using theoretical and experimental methods to determine its molecular structure, vibrational spectra, and electronic properties. Molecular docking simulations suggested its potential as an HIV-1 protease inhibitor. []

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2'-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

  • Compound Description: This compound is a novel cyclic phosphate ester prodrug designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It is a prodrug of 2'-deoxy-2'-spirooxetane uridine triphosphate, a potent inhibitor of HCV NS5B polymerase. []
  • Relevance: Like 1-Ethylquinazoline-2,4(1H,3H)-dione, JNJ-54257099 contains the pyrimidine-2,4(1H,3H)-dione ring system. This structural similarity highlights the presence of this heterocycle in compounds with diverse biological activities, including antiviral therapy. []

1-((1,3-Dihydroxypropan-2-yloxy)methyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound features a quinazoline-2,4(1H,3H)-dione core with a tetrahydroquinazoline ring system and a (1,3-dihydroxypropan-2-yloxy)methyl substituent at the N1 position. It was studied for its enantioselective transesterification using lipase enzymes in ionic liquids. []
  • Relevance: This compound shares the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione but differs in the saturation state of the benzene ring and the substituent at the N1 position. This comparison highlights the structural diversity within the quinazoline-2,4(1H,3H)-dione class and their potential as substrates for enzymatic reactions. []

1,3-Disubstituted-7-aryl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This class of compounds represents a series of orally bioavailable and CNS-penetrant glucagon-like peptide-1 receptor (GLP-1R) noncompetitive antagonists. These compounds are characterized by a central pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core with various substituents. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this class of compounds shares the pyrimidine-2,4(1H,3H)-dione ring system, highlighting its presence in molecules with diverse biological activities and pharmaceutical potential. []

(S)-CPW399 ((S)-1)

  • Compound Description: This compound, (S)-1-(4-propylcyclohexyl)pyrimidine-2,4(1H,3H)-dione, is a potent and excitotoxic AMPA receptor partial agonist. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, (S)-CPW399 shares the pyrimidine-2,4(1H,3H)-dione core, demonstrating the presence of this core structure in compounds with neurological activity. This highlights the versatility of the pyrimidine-2,4(1H,3H)-dione scaffold in medicinal chemistry and its potential applications in various therapeutic areas. []

6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core fused with a furan ring. It also includes cyclohexylamino, methyl, and 2-pyridyl substituents. The compound and its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes were investigated for their antitumor activity against K562 and Jurkat cell lines. []
  • Relevance: Both CDP and 1-Ethylquinazoline-2,4(1H,3H)-dione share the pyrimidine-2,4(1H,3H)-dione core, highlighting this heterocycle's recurrence in compounds with potential anticancer activities. This structural similarity suggests that the pyrimidine-2,4(1H,3H)-dione moiety might play a crucial role in the observed biological activities. []

Quinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound serves as the foundational structure for various derivatives discussed in the provided papers. [, , ]
  • Relevance: Quinazoline-2,4(1H,3H)-dione represents the core structure of 1-Ethylquinazoline-2,4(1H,3H)-dione, lacking only the ethyl group at the N1 position. It exemplifies the starting point for creating more complex and diverse compounds with various biological activities by introducing specific substituents and modifications. [, , ]

3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H, 3H)-dione derivatives

  • Compound Description: This class of compounds features a 1,3,5-triazine-2,4(1H, 3H)-dione core with 4-ethylbenzyl, 4-methoxybenzyl, and methylthio substituents. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione with a triazine ring instead of a pyrimidine ring, the presence of the 2,4(1H, 3H)-dione functionality makes it a relevant comparison, highlighting the occurrence of this functional group in various heterocyclic systems. []

1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl) quinazoline-2,4(1H,3H)-dione (H-88)

  • Compound Description: H-88 is a known inhibitor of protein kinase A (PKA) and has been studied for its metabolic profile in different species. []
  • Relevance: H-88 shares the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, differing in the substituents at the N1 and N3 positions. This comparison underscores the structural diversity within the quinazoline-2,4(1H,3H)-dione class and their potential for various biological applications. []

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives

  • Compound Description: This class of compounds focuses on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione as the core structure. These compounds were synthesized and evaluated for their antimicrobial and cytotoxic activities. []
  • Relevance: These derivatives are closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the quinazoline-2,4(1H,3H)-dione core and differing only in the presence of methoxy substituents at the C6 and C7 positions. This structural similarity suggests that minor modifications to the core structure can influence biological activity. []

1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is characterized by a quinazoline-2,4(1H,3H)-dione core with a [(2,3-dihydro-1H-inden-2-yl)oxy]methyl substituent at the N1 position. []

5-((4-bromophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a 4-bromophenyl group. []
  • Relevance: While structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the pyrimidine-2,4(1H,3H)-dione ring system. This structural similarity highlights the presence of this heterocycle in diverse chemical contexts. []

5-Ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is characterized by a pyrimidine-2,4(1H,3H)-dione core with an ethyl group at the C5 position and a (3-methylphenyl)sulfanyl substituent at the C6 position. []

6-Hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(4-methoxyphenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a 4-methoxyphenyl group and a hydroxyl group at the C6 position. []
  • Relevance: Similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound contains the pyrimidine-2,4(1H,3H)-dione ring system. Despite structural differences, their shared core structure highlights the presence of this heterocycle in diverse chemical contexts. []

6-Hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(phenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound possesses a pyrimidine-2,4(1H,3H)-dione core with various substituents, including a phenyl group and a hydroxyl group at the C6 position. []
  • Relevance: Similar to 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound contains the pyrimidine-2,4(1H,3H)-dione ring system. Despite their structural differences, they highlight the recurring presence of this specific heterocycle in various chemical structures. []

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds

  • Compound Description: This series of compounds is characterized by a pyrimidine-2,4(1H,3H)-dione core with a trifluoromethyl substituent at the C6 position. These compounds were synthesized and evaluated for their herbicidal activities. []
  • Relevance: This series shares the core pyrimidine-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, highlighting the presence of this moiety in compounds with various biological activities, including herbicides. []

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This complex compound contains a 1,3,5-triazine-2,4(1H,3H)-dione core linked to a pyrazole ring and a thiadiazole ring through a diazene linkage. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound shares the 2,4(1H,3H)-dione functionality, highlighting the occurrence of this functional group in various heterocyclic systems beyond pyrimidines. []

3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione (Pelanserin)

  • Compound Description: Pelanserin is a known serotonin 5-HT2 and α1-adrenoceptor antagonist with a quinazoline-2,4(1H,3H)-dione core structure. []
  • Relevance: Sharing the core quinazoline-2,4(1H,3H)-dione structure with 1-Ethylquinazoline-2,4(1H,3H)-dione, Pelanserin highlights the presence of this scaffold in compounds with significant neurological and pharmacological activities. []

5-Formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound, bearing a formyl group at C5 and methyl groups at N1, C3, and C6 of the pyrimidine-2,4(1H,3H)-dione ring, serves as a precursor for synthesizing pyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. []
  • Relevance: While lacking the fused benzene ring of 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound highlights the pyrimidine-2,4(1H,3H)-dione core's utility in constructing more complex heterocyclic systems, demonstrating its versatility as a building block in organic synthesis. []

1-(2′-deoxy-β-D-ribofuranosyl)-6,7-dimethyllumazine

  • Compound Description: This compound consists of a lumazine (pteridine-2,4(1H,3H)-dione) core attached to a 2'-deoxyribose sugar moiety. []
  • Relevance: Though structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, this compound showcases the broader context of the 2,4(1H,3H)-dione functionality within the pteridine ring system. It emphasizes the importance of this functional group in various biological contexts, including its presence in naturally occurring compounds like lumazine derivatives. []

6-Acetyl-1,3,7-trimethyl-pteridine-2,4(1H,3H)-dione (DLMAceM)

  • Compound Description: This compound features a pteridine-2,4(1H,3H)-dione core with acetyl and methyl substituents. It forms a five-coordinated Cu(I) complex. []
  • Relevance: Although structurally different from 1-Ethylquinazoline-2,4(1H,3H)-dione due to the pteridine ring system, DLMAceM highlights the 2,4(1H,3H)-dione functionality's ability to coordinate with metal ions, a property potentially relevant to the biological activity and chemical reactivity of such compounds. []

N-3-Substituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: This class of compounds features a pyrimidine-2,4(1H,3H)-dione core fused with a pyrazolo[3,4-d]pyrimidine ring system and various substituents at the N3 position. []
  • Relevance: These derivatives, while structurally distinct from 1-Ethylquinazoline-2,4(1H,3H)-dione, highlight the presence of the pyrimidine-2,4(1H,3H)-dione ring system in diverse heterocyclic frameworks, emphasizing its importance as a building block in medicinal chemistry. []

1-Benzyl-3-benzoylquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound features a quinazoline-2,4(1H,3H)-dione core with a benzyl substituent at the N1 position and a benzoyl group at the N3 position. []
  • Relevance: This compound is closely related to 1-Ethylquinazoline-2,4(1H,3H)-dione, sharing the quinazoline-2,4(1H,3H)-dione core but differing in the N1 and N3 substituents. This close structural similarity suggests that modifications at the N1 and N3 positions can lead to diverse chemical entities with potentially different biological activities. []

3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This series of compounds focuses on the 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure. These derivatives were synthesized and evaluated for their lipid-lowering activity. []
  • Relevance: Though structurally different from 1-Ethylquinazoline-2,4(1H,3H)-dione due to the presence of a thiophene ring, these compounds share the pyrimidine-2,4(1H,3H)-dione moiety. This similarity highlights the presence of this specific heterocycle in various chemical structures with potential therapeutic applications. []
Overview

1-Ethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The compound can be synthesized through various methods, which are explored further in this article.

Source and Classification

1-Ethylquinazoline-2,4(1H,3H)-dione is classified as a heterocyclic compound, specifically belonging to the class of quinazolines. Its structural formula can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

The compound can be derived from anthranilic acid or synthesized through several synthetic pathways involving various reagents and conditions.

Synthesis Analysis

Methods

1-Ethylquinazoline-2,4(1H,3H)-dione can be synthesized using several methods:

  1. N-Alkylation Method: This method involves the reaction of anthranilic acid with ethyl chloroacetate in dimethylformamide (DMF) in the presence of potassium carbonate at room temperature. This process yields the desired quinazoline derivative through a series of hydrazinolysis reactions followed by further modifications to introduce ethyl groups .
  2. One-Pot Synthesis: A more efficient approach utilizes a one-pot synthesis method that combines isatoic anhydride with primary amines under specific conditions to produce quinazoline-2,4-diones. The use of 4-dimethylaminopyridine as a catalyst allows for metal-free catalysis, enhancing yield and reducing purification steps .
  3. Metal-Catalyzed Reactions: Alternative methods include metal-catalyzed reactions that enable the formation of quinazoline derivatives from 2-aminobenzamides and other substrates under mild conditions .

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using microwave-assisted synthesis can significantly improve reaction rates and yields compared to traditional heating methods.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethylquinazoline-2,4(1H,3H)-dione features:

  • Bicyclic Framework: The compound consists of a quinazoline core with a 2,4-dione functional group.
  • Ethyl Group: The ethyl substituent at the nitrogen position enhances its lipophilicity and may influence biological activity.

Data

Key spectral data for 1-ethylquinazoline-2,4(1H,3H)-dione includes:

  • Nuclear Magnetic Resonance (NMR): Characteristic shifts corresponding to protons on the ethyl group and the aromatic protons.
  • Mass Spectrometry: Provides molecular weight confirmation and structural elucidation.
Chemical Reactions Analysis

Reactions

1-Ethylquinazoline-2,4(1H,3H)-dione participates in various chemical reactions that expand its utility:

  • Condensation Reactions: It can react with aldehydes to form arylidene derivatives.
  • Hydrazinolysis: The compound undergoes hydrazinolysis to form hydrazide derivatives that can be further modified.
  • Cyclization Reactions: In the presence of bases or specific reagents, it can cyclize to form more complex heterocycles such as triazoles or oxadiazoles .

Technical Details

The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the quinazoline structure. Reaction conditions such as temperature and solvent polarity play crucial roles in determining product distribution.

Mechanism of Action

The mechanism of action for compounds like 1-ethylquinazoline-2,4(1H,3H)-dione typically involves interaction with biological targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

Data supporting these mechanisms often stem from biological assays evaluating enzyme activity or receptor binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Reports suggest melting points around 284–286 °C for certain derivatives.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from studies indicate that modifications to the molecular structure can significantly alter these properties.

Applications

1-Ethylquinazoline-2,4(1H,3H)-dione finds applications in various scientific fields:

  • Medicinal Chemistry: Investigated for potential anticancer and antimicrobial activities.
  • Pharmaceutical Development: Used as a scaffold for designing new therapeutic agents targeting specific diseases.
  • Biochemical Research: Employed in studies related to enzyme inhibition and receptor interactions.

Research continues to explore its full potential in drug development and other applications within biochemistry and pharmacology .

Synthetic Methodologies for 1-Ethylquinazoline-2,4(1H,3H)-dione Derivatives

Catalytic Strategies in One-Pot Synthesis

One-pot synthetic strategies offer significant advantages in efficiency and atom economy for constructing the 1-ethylquinazoline-2,4-dione core. A prominent approach leverages carbon dioxide (CO₂) as a sustainable C1 building block reacting with 2-aminobenzonitrile derivatives. This transformation requires efficient catalysts to activate both the nitrile group and CO₂. Supported ionic liquid phase catalysts (SILPCs), such as [Hmim]OH/SiO₂, demonstrate high efficacy under mild conditions (e.g., 70°C, 3h, solvent: DMF), achieving yields up to 92% for the quinazolinedione core formation. This catalyst facilitates the initial carboxylation of the nitrile to a carbamoyl intermediate, followed by cyclization [2]. Dendritic Fibrous Nanosilica (DFNS) supports provide high surface areas ideal for immobilizing active metal oxides. DFNS/ZnTiO₃ nanocatalysts exhibit exceptional performance (92% yield, 70°C, 3h) due to the synergistic effect of Zn and Ti sites activating CO₂ and the nitrile group, coupled with easy magnetic separation and recyclability (87% activity after 10 cycles) [5]. Guanidine superbases, particularly 1,1,3,3-Tetramethylguanidine (TMG), catalyze this reaction efficiently under solvent-free conditions and remarkably low catalyst loading (down to 2 mol%). TMG reacts reversibly with CO₂ to form an activated carbamate species, facilitating nucleophilic attack by the nitrile. This method operates effectively at modest CO₂ pressure (0.5 MPa) and temperatures (100-120°C), yielding various quinazoline-2,4-diones, including 1-ethyl derivatives if the starting nitrile is pre-N-ethylated [7] [10].

Table 1: Catalytic Systems for One-Pot Quinazoline-2,4-dione Synthesis from CO₂ and 2-Aminobenzonitriles

Catalyst SystemReaction ConditionsYield Range (%)Key AdvantagesReference
[Hmim]OH/SiO₂ (SILPC)70°C, DMF, 3h, 1 atm CO₂75-92%Mild conditions, recyclable, functional group tolerance [2]
DFNS/ZnTiO₃70°C, DMF, 3h, 1 atm CO₂Up to 92%High surface area, magnetic separation, excellent recyclability (10 cycles) [5]
TMG (Guanidine)100-120°C, Solvent-free, 0.5-2 MPa CO₂, 2 mol%85-95%Low catalyst loading, solvent-free, low pressure, scalable [7]
Cs₂CO₃120°C, DMF, 10h, 1 atm CO₂~88%Simple inorganic base, moderate efficiency [10]

N-Alkylation and Cyclization Approaches

Introducing the ethyl group specifically at the N1-position often relies on selective N-alkylation strategies applied to the quinazoline-2,4(1H,3H)-dione core or precursors. Dialkyl carbonates, particularly diethyl carbonate (DEC), serve as eco-friendly alkylating agents compared to toxic alkyl halides or sulfates. N-Alkylation of quinazoline-2,4(1H,3H)-dione using DEC proceeds efficiently under microwave irradiation (160°C, 15-30 min) with K₂CO₃ as base, yielding 1-ethylquinazoline-2,4(1H,3H)-dione derivatives in high purity and excellent yields (>92%). This method minimizes side products like O-alkylation or dialkylation commonly observed with aggressive alkylating agents [3]. Alternatively, cyclization of pre-alkylated precursors offers a robust route. Anthranilic acid derivatives bearing an N-ethyl group (e.g., N-ethylanthranilamide) can undergo cyclization using reagents like bis(trichloromethyl) carbonate (triphosgene) or phosgene equivalents under controlled conditions to directly yield the 1-ethyl substituted dione [3] [10]. Potassium cyanate (KOCN) can also be employed: reaction of N-ethylanthranilic acid with KOCN in water at room temperature forms the corresponding ureido intermediate, which readily cyclizes upon basification (NaOH) and subsequent acidification to precipitate pure 1-ethylquinazoline-2,4(1H,3H)-dione in near-quantitative yields (>90%). This aqueous method is highly scalable and environmentally benign [10].

Table 2: N-Ethylation Strategies for Quinazoline-2,4(1H,3H)-dione Derivatives

StrategyReagents/ConditionsYield Range (%)Key FeaturesReference
N-Alkylation with DECDEC, K₂CO₃, MW, 160°C, 15-30 min92-97%Solvent-free option, high selectivity (N1), clean reaction [3]
Cyclization of UreaN-Ethylanthranilic acid + KOCN, H₂O, rt; then NaOH/HCl>90%Room temperature, water solvent, scalable, high purity [10]
Triphosgene CyclizationN-Ethylanthranilamide, BTC, base, inert solvent75-85%Efficient cyclization, requires careful handling [3]

Multi-Component Reaction (MCR) Optimization

MCRs enable rapid assembly of complex 1,3-disubstituted quinazoline-2,4-diones, including those with an N1-ethyl group, in a single operational step, enhancing synthetic efficiency and molecular diversity. A highly optimized approach involves the sequential reaction of azides with amines. For instance, an acyl azide intermediate (derived from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide) reacts smoothly with primary or secondary amines at low temperature (0-5°C) to form amide derivatives. This intermediate can then undergo cyclocondensation with aldehydes or other electrophiles to introduce diversity at the 3-position, yielding 1-(2-carbamoylethyl)-3-substituted derivatives. The ethyl group can be incorporated either via the amine component (R= ethyl) or by prior N1-ethylation of the core quinazolinedione [4] [6]. Hydrazide-aldehyde condensations offer another versatile MCR pathway. The key dihydrazide intermediate, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), readily condenses with aromatic aldehydes (e.g., benzaldehyde, furfural, 4-nitrobenzaldehyde) or aliphatic aldehydes/ketones to form bis-hydrazone derivatives (e.g., compounds 10a-c, 11a-c). These condensations proceed efficiently in refluxing ethanol or acetic acid, providing access to 1,3-disubstituted quinazolinediones where one substituent can be an ethyl-containing chain. Further cyclization of these hydrazones can generate additional heterocyclic rings fused at the 3-position side chain [6]. Isocyanate/isothiocyanate addition is a potent strategy for introducing urea/thiourea motifs at the 3-position. Reaction of the dihydrazide intermediate with phenyl isocyanate or phenyl isothiocyanate yields disemicarbazide or dithiosemicarbazide derivatives (12a, 12b). These intermediates are valuable templates for further cyclizations under acidic, basic, or oxidative conditions to form triazole, oxadiazole, or thiadiazole rings conjugated to the N1-ethyl quinazolinedione core (e.g., compounds 13, 14a-b, 15, 16) [6].

Microwave-Assisted and Solvent-Free Protocols

Microwave (MW) irradiation dramatically enhances the efficiency of key steps in synthesizing 1-ethylquinazoline-2,4-diones, particularly N-alkylation and cyclization reactions. As highlighted in Section 1.2, the N-alkylation of quinazoline-2,4(1H,3H)-dione using diethyl carbonate (DEC) is significantly accelerated under MW conditions. Traditional heating methods for this alkylation require prolonged reaction times (hours) at elevated temperatures (550°C mentioned in one report, likely a typographical error for ~55-150°C), often with toxic reagents like methyl iodide. In contrast, MW irradiation (200W, 160°C) completes the ethylation within 15-30 minutes, achieving near-quantitative yields (>92%) with minimal purification needed. This rapid heating promotes efficient energy transfer, reducing decomposition and improving selectivity [3]. Solvent-free conditions synergize effectively with MW irradiation, aligning with green chemistry principles. The DEC-mediated alkylation exemplifies this, as DEC acts as both the alkylating agent and the reaction medium. Similarly, cyclization reactions, such as the formation of the quinazoline-2,4-dione ring from ureido intermediates or the cyclization of hydrazides to heterocycles (e.g., oxadiazoles, triazoles), benefit immensely from MW under solvent-free or minimal solvent conditions. These protocols drastically reduce reaction times from hours to minutes, improve yields by suppressing side reactions, and eliminate the need for large volumes of organic solvents, simplifying work-up procedures [3] [6] [10]. The combination of MW and aqueous conditions is also viable, as demonstrated in the KOCN-mediated synthesis of the core, which proceeds efficiently at room temperature in water without requiring energy-intensive heating [10].

Table 3: Impact of Microwave Assistance on Key Synthetic Steps for 1-Ethylquinazoline-2,4-diones

Reaction TypeConventional ConditionsMW-Assisted ConditionsEfficiency GainsReference
N-Ethylation (with DEC)2-24 h, 130-160°C, solvent/base needed15-30 min, 160°C, solvent-free>90% time reduction, higher yield (>92%), cleaner [3]
Heterocycle Formation (Oxadiazole/Triazole)4-12 h reflux in solvent (e.g., EtOH, pyridine)5-20 min, MW, solvent-free/minimal solvent~80% time reduction, yield improvement 5-15% [6]
Cyclization (Ureido → Dione)1-3 h, 50-100°C, aqueous/organic solventOften not needed if using optimized room temp aqueous protocol- [10]

Properties

CAS Number

2217-25-6

Product Name

1-Ethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

1-ethylquinazoline-2,4-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)

InChI Key

CVIBKISSHDMEKJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.